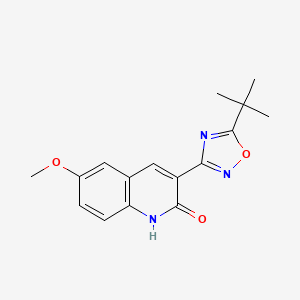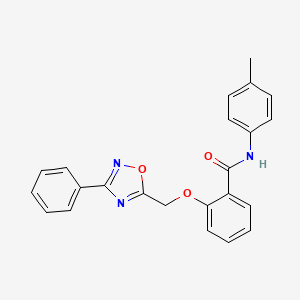
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide, also known as POB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. POB is a heterocyclic compound that contains an oxadiazole ring and a benzamide moiety. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide is not fully understood. However, it has been suggested that the compound may exert its biological activities by modulating various signaling pathways in cells. For example, 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide can reduce the severity of inflammation in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has several advantages for lab experiments. The compound is easy to synthesize and purify, and it exhibits good solubility in various solvents. However, 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide also has some limitations. The compound is relatively unstable under acidic conditions and can undergo hydrolysis. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide also has low aqueous solubility, which can limit its use in certain biological assays.
Zukünftige Richtungen
There are several future directions for the study of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide. One area of research is the development of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide derivatives with improved biological activities and solubility. Another area of research is the study of the mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide and its derivatives. Finally, the potential applications of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide in material science, such as organic electronics, are an exciting area of research that warrants further investigation.
Synthesemethoden
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide can be synthesized using various methods, including the reaction of 3-phenyl-5-amino-1,2,4-oxadiazole with p-tolyl isocyanate in the presence of a catalyst. Another method involves the reaction of 3-phenyl-5-hydroxy-1,2,4-oxadiazole with p-tolyl isocyanate in the presence of a dehydrating agent. These methods have been optimized to produce high yields of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide with high purity.
Wissenschaftliche Forschungsanwendungen
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has also been studied for its potential applications in organic electronics, where it has been shown to exhibit good charge transport properties.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-11-13-18(14-12-16)24-23(27)19-9-5-6-10-20(19)28-15-21-25-22(26-29-21)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTQIIUYNUXDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

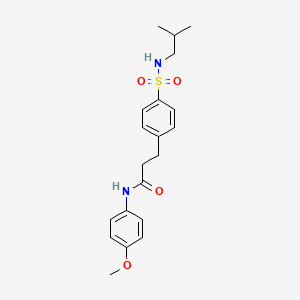
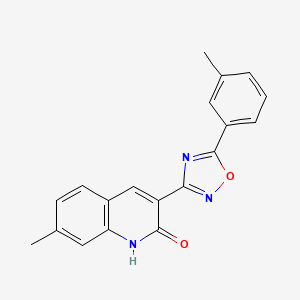
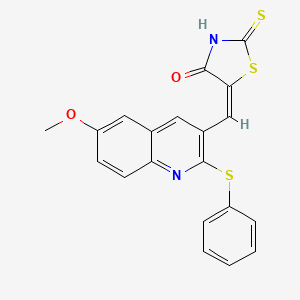
![N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7705847.png)

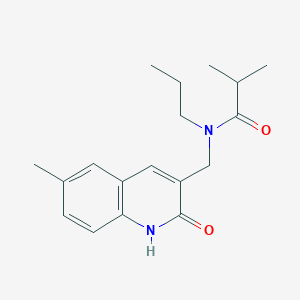
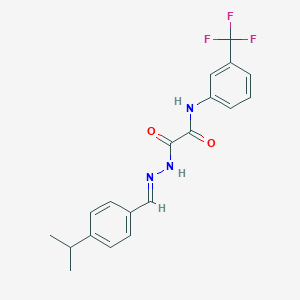

![4-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7705884.png)
![3-chloro-N-(2-methoxy-5-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7705894.png)
![2-[4-(Phenylsulfamoyl)phenoxy]acetamide](/img/structure/B7705904.png)


